

Application Notes: Boc-L-2-Cyanophenylalanine in Drug Design and Development

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Compound of Interest

Compound Name: *Boc-L-2-Cyanophenylalanine*

Cat. No.: *B1302857*

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Introduction

Boc-L-2-Cyanophenylalanine is a non-natural, protected amino acid derivative that has become a valuable tool in medicinal chemistry and drug development.^{[1][2]} Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α -amino group and a cyano (-CN) moiety at the ortho position of the phenyl ring. The Boc group provides stable, acid-labile protection essential for controlled, stepwise peptide synthesis.^{[3][4]} The ortho-cyano group serves as a key functional element, acting as an electrophilic "warhead" or a versatile chemical handle. This unique combination makes **Boc-L-2-Cyanophenylalanine** particularly useful for designing targeted covalent inhibitors, especially for cysteine proteases, and for creating peptides with enhanced biological activity and stability.^{[1][5]}

Physicochemical Properties of Boc-L-2-Cyanophenylalanine

The following table summarizes the key physicochemical properties of **Boc-L-2-Cyanophenylalanine**, providing researchers with essential data for its handling, storage, and use in synthesis.

| Property | Value | Reference |
|--------------------|---|-----------|
| Synonyms | Boc-L-Phe(2-CN)-OH, Boc-o-Cyano-L-Phe-OH | [1][6] |
| CAS Number | 216312-53-7 | [1][6] |
| Molecular Formula | C ₁₅ H ₁₈ N ₂ O ₄ | [1][6] |
| Molecular Weight | 290.3 g/mol | [1][6] |
| Appearance | White powder | [1][6] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1][6] |
| Melting Point | 90 - 97 °C | [1][6] |
| Optical Rotation | [α] _D ²⁵ = -33 ± 2° (c=1% in MeOH) | [1][6] |
| Storage Conditions | 0 - 8 °C | [1][6] |

Core Applications in Drug Development

The primary application of **Boc-L-2-Cyanophenylalanine** is in the synthesis of peptidomimetics and peptide-based drugs, where it serves two main purposes:

- **Covalent Enzyme Inhibition:** The nitrile (cyano) group is an effective electrophile that can react with nucleophilic residues in an enzyme's active site. It is particularly effective for targeting the thiol group of the catalytic cysteine residue in cysteine proteases (e.g., cathepsins, caspases).[7][8] This interaction forms a stable, covalent thioimide adduct, leading to irreversible inhibition of the enzyme. This mechanism is central to its use in developing drugs for diseases where protease activity is dysregulated, such as cancer, osteoporosis, and viral infections.[9][10]
- **Peptide Modification and Stability:** The incorporation of this non-natural amino acid can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation.[11] The cyano group can also serve as a versatile handle for further chemical modifications or bioconjugation, allowing for the attachment of labels, imaging agents, or other molecules to improve drug delivery and diagnostics.[1][12]



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Drug development workflow using **Boc-L-2-Cyanophenylalanine**.

Experimental Protocols

Protocol 1: Incorporation of Boc-L-2-Cyanophenylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS chemistry to incorporate **Boc-L-2-Cyanophenylalanine** into a peptide sequence.

Materials:

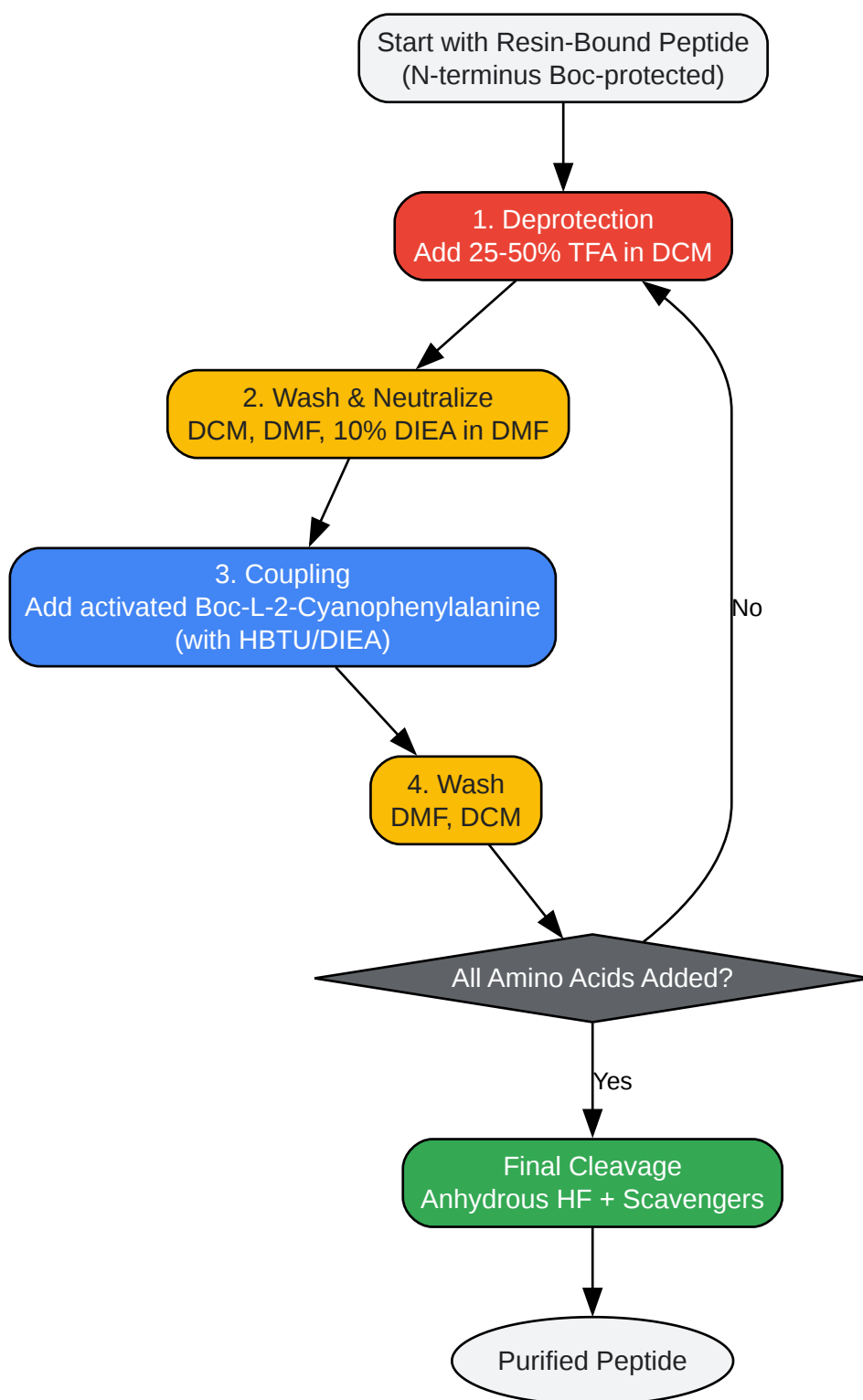
- **Boc-L-2-Cyanophenylalanine**
- Appropriate resin (e.g., Merrifield resin)
- Other required Boc-protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

- Anhydrous hydrofluoric acid (HF) or TFMSA for cleavage
- Scavengers (e.g., anisole, p-cresol)
- Diethyl ether
- Ninhydrin test solution

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).
- Boc Deprotection:
 - Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[3][13]
 - Drain and treat again with 25-50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.[14]
 - Wash the resin with DCM (3x) and then DMF (3x).
- Neutralization: Neutralize the protonated N-terminus by washing the resin with 10% DIEA in DMF for 2 minutes (2x). Wash again with DMF (3x). Perform a ninhydrin test to confirm the presence of a free amine (beads turn blue).[14]
- Coupling of **Boc-L-2-Cyanophenylalanine**:
 - In a separate vessel, pre-activate **Boc-L-2-Cyanophenylalanine** (3 equivalents) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
 - Perform a ninhydrin test to confirm reaction completion (beads remain colorless). If the test is positive, repeat the coupling step.
 - Wash the resin with DMF (3x) and DCM (3x).

- Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
- Cleavage and Deprotection:
 - After the final coupling, wash the resin thoroughly with DCM and dry under vacuum.
 - Treat the peptide-resin with anhydrous HF (or a less hazardous strong acid like TFMSA) in the presence of scavengers (e.g., 10% anisole) for 1-2 hours at 0 °C to cleave the peptide from the resin and remove side-chain protecting groups.[\[14\]](#)
 - Evaporate the HF and wash the crude peptide with cold diethyl ether to precipitate it.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Protocol 2: Cysteine Protease Inhibition Assay

This protocol describes a general in vitro fluorescence-based assay to determine the inhibitory potential of a peptide containing 2-cyanophenylalanine against a model cysteine protease (e.g., Cathepsin V).^[9]

Materials:

- Synthesized inhibitor peptide containing 2-cyanophenylalanine
- Recombinant human cysteine protease (e.g., Cathepsin V)
- Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
- Fluorogenic Substrate: Z-Phe-Arg-AMC (or other appropriate substrate)
- Black 96-well microtiter plate
- Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

- Enzyme Activation: Prepare a working solution of the cysteine protease in the assay buffer. Incubate for 10-15 minutes at 37 °C to ensure the active site cysteine is reduced by DTT.
- Inhibitor Preparation: Prepare a serial dilution of the inhibitor peptide in the assay buffer to determine the IC₅₀ value.
- Assay Setup (in a 96-well plate):
 - Blank wells: 95 µL of assay buffer + 5 µL of substrate solution.
 - Control wells (100% activity): 90 µL of activated enzyme solution + 5 µL of assay buffer (or vehicle).
 - Inhibitor wells: 90 µL of activated enzyme solution + 5 µL of inhibitor solution at various concentrations.

- Pre-incubation: Pre-incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 5 µL of the fluorogenic substrate solution to all control and inhibitor wells to initiate the reaction. The final substrate concentration should be at or below its K_m value.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
 - Normalize the rates of the inhibitor wells to the average rate of the control wells (set to 100% activity).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Proposed mechanism of cysteine protease inhibition.

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